molecular formula C9H7NO2 B1603808 Methyl 6-ethynylnicotinate CAS No. 216444-00-7

Methyl 6-ethynylnicotinate

Cat. No. B1603808
M. Wt: 161.16 g/mol
InChI Key: FRIWHMYAJZHCGW-UHFFFAOYSA-N
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Description

Methyl 6-ethynylnicotinate is a chemical compound with the CAS Number: 216444-00-7 . It has a molecular weight of 161.16 and its IUPAC name is methyl 6-ethynylnicotinate . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Methyl 6-ethynylnicotinate is 1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 6-ethynylnicotinate is a solid at room temperature . It has a molecular weight of 161.16 . The storage temperature is normal and it should be sealed in a dry environment .

Scientific Research Applications

Pharmacology and Toxicology

6-Methylnicotine has been studied for its chemical, pharmacological, and toxicological properties . It’s of interest due to its similarity to nicotine, which is used in a range of tobacco and nicotine consumer products and in smoking cessation drug therapies .

Application

6-Methylnicotine has potential applications in both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Methods of Application

Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Results

Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

Tobacco Industry

6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Application

This compound could be used in the tobacco industry, potentially as an ingredient in tobacco products or electronic nicotine delivery systems (ENDS) .

Methods of Application

6-Methylnicotine can be included in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an ENDS .

Results

The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) .

Pharmaceutical Industry

6-Methylnicotine has potential applications in pharmaceuticals, particularly in the development of treatments for central nervous system disorders .

Application

This compound could be used in the development of treatments for conditions such as Parkinson’s, Tourette’s, and ADHD .

Results

While initial experiments suggest 6-methylnicotine could be a suitable replacement for nicotine, further pharmacological and epidemiological studies are needed .

Recreational Use

6-Methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Application

This compound could be used in recreational products that are designed to mimic the effects of nicotine .

Methods of Application

6-Methylnicotine can be included in both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Results

The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) .

Chemical Research

6-Methylnicotine is a derivative of Nicotine with a methyl substitution at the 6-position of the pyridine ring .

Application

This compound has been used as a precursor in the preparation of other 6-substituted Nicotine derivatives with novel activity at the nAChR (nicotinic acetylcholine receptors) .

Results

The results would vary depending on the specific research goals and the nature of the experiments conducted .

Safety And Hazards

Methyl 6-ethynylnicotinate has some safety considerations. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

There is a recent trend in the use of synthetic nicotine analogs in electronic cigarette systems . One such molecule, 6-methyl nicotine, has been identified as having similar pharmacological effects to nicotine . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl 6-ethynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWHMYAJZHCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622639
Record name Methyl 6-ethynylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-ethynylnicotinate

CAS RN

216444-00-7
Record name Methyl 6-ethynylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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